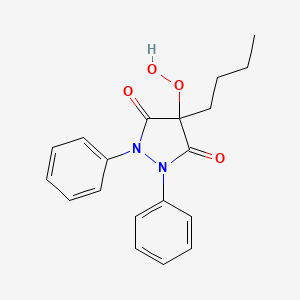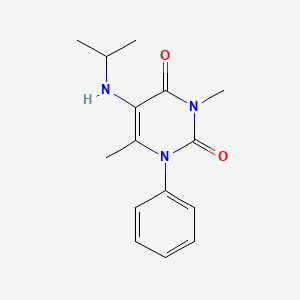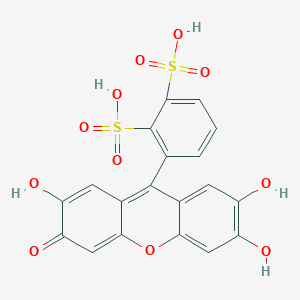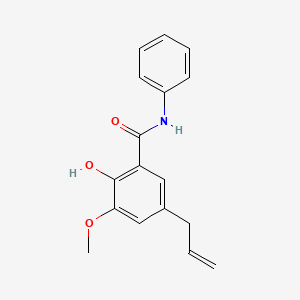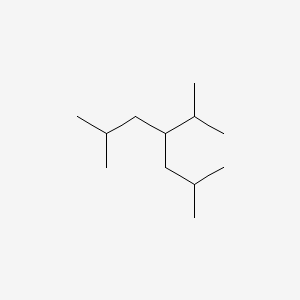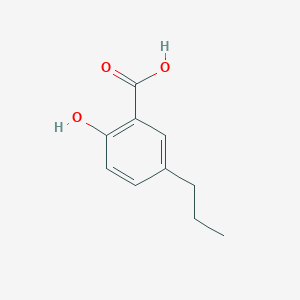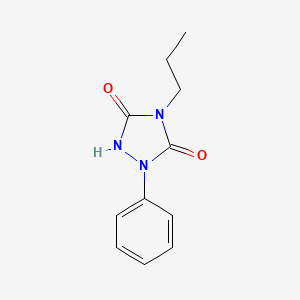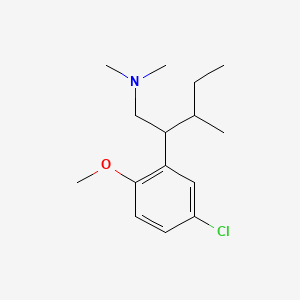
beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group, a chlorine atom, and a sec-butyl group attached to the phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxyphenethylamine.
Chlorination: The 2-methoxyphenethylamine is subjected to chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Alkylation: The chlorinated intermediate is then alkylated with sec-butyl bromide (C4H9Br) in the presence of a base such as potassium carbonate (K2CO3) to introduce the sec-butyl group.
Dimethylation: Finally, the amine group is dimethylated using formaldehyde (CH2O) and formic acid (HCOOH) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the methoxy and sec-butyl groups can influence its binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Beta-sec-Butyl-5-chloro-2-methoxyphenethylamine: Lacks the N,N-dimethyl groups.
Beta-sec-Butyl-5-chloro-N,N-dimethylphenethylamine: Lacks the methoxy group.
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-hydroxyphenethylamine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Beta-sec-Butyl-5-chloro-N,N-dimethyl-2-methoxyphenethylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the sec-butyl and N,N-dimethyl groups influence its reactivity and binding interactions.
Properties
CAS No. |
33132-85-3 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24ClNO/c1-6-11(2)14(10-17(3)4)13-9-12(16)7-8-15(13)18-5/h7-9,11,14H,6,10H2,1-5H3 |
InChI Key |
HITOHOCISWKSNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


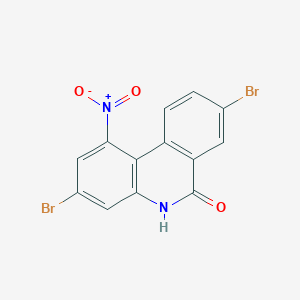
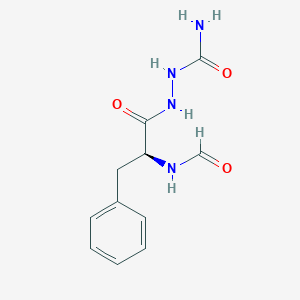
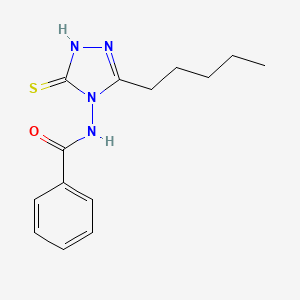

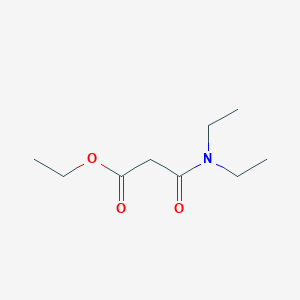
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
